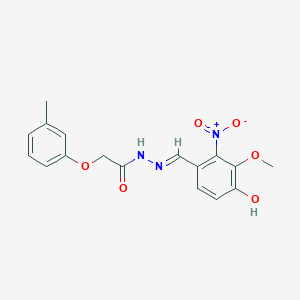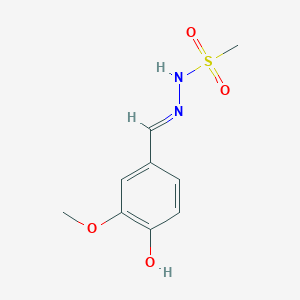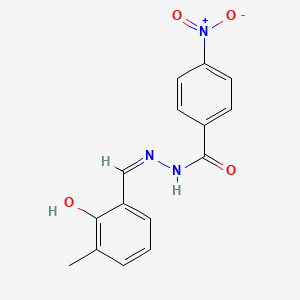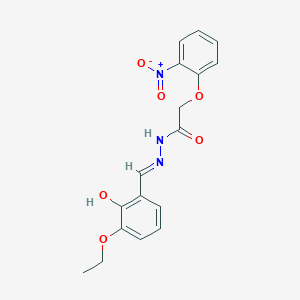
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide
Descripción general
Descripción
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide, also known as HNFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and biotechnology. HNFA is a yellow crystalline powder that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide is not fully understood, but it is thought to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the scavenging of free radicals. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been shown to have anti-inflammatory properties and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments include its low toxicity, its ability to induce apoptosis in cancer cells, and its potential use as a fluorescent probe for the detection of metal ions. The limitations of using N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide in lab experiments include its low solubility in water and its potential instability under certain conditions.
Direcciones Futuras
For research on N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide include the development of more efficient synthesis methods, the investigation of its potential use as an antioxidant and for the treatment of various diseases, and the exploration of its applications in biotechnology, including the synthesis of metal complexes and the detection of metal ions. Further studies are also needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide and to optimize its use in lab experiments.
Aplicaciones Científicas De Investigación
N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in various fields, including medicine and biotechnology. In medicine, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been shown to have anticancer, antibacterial, and antifungal properties. N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has also been studied for its potential use as an antioxidant and for its ability to induce apoptosis in cancer cells. In biotechnology, N'-(4-hydroxy-3-methoxy-2-nitrobenzylidene)-2-(3-methylphenoxy)acetohydrazide has been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-11-4-3-5-13(8-11)26-10-15(22)19-18-9-12-6-7-14(21)17(25-2)16(12)20(23)24/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHUJTVPIUZWLD-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=C(C(=C(C=C2)O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-hydroxy-3-methoxy-2-nitro-phenyl)methyleneamino]-2-(3-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-4-[2-({[4-(4-fluorophenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinecarbothioamide](/img/structure/B3726832.png)

![2-[(4-butylphenyl)hydrazono]-N-(5-chloro-2,4-dimethoxyphenyl)-3-oxobutanamide](/img/structure/B3726850.png)


![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)


![N-{5-[(4-ethoxy-1-naphthyl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}benzamide](/img/structure/B3726898.png)
![N-(4-{[amino(nitroimino)methyl]amino}phenyl)-4-chlorobenzamide](/img/structure/B3726906.png)

![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)
